2,3-Dimethylmaleic anhydride

概述

描述

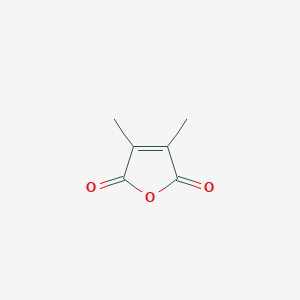

2,3-Dimethylmaleic anhydride (3,4-dimethyl-2,5-furandione) is a naturally derived compound first isolated from the rootstock of Colocasia esculenta (L.) Schott . It is a symmetric molecule with two methyl groups attached to the maleic anhydride core, conferring unique biochemical properties. This compound exhibits potent insecticidal activity through fumigation, targeting stored grain pests like Sitophilus oryzae and Periplaneta americana without harming seed germination . Its neurotoxic effects mimic organophosphates and carbamates by inhibiting acetylcholinesterase (AChE), while also inducing oxidative stress in insects via disruption of antioxidant enzymes (SOD, CAT, GSH) . Beyond pest control, it demonstrates antifungal activity against Sclerotinia sclerotiorum and serves as a pH-responsive modifier in drug delivery systems .

准备方法

Wittig Reaction-Based Synthesis

A three-step Wittig reaction approach achieves a 74% overall yield :

-

Maleimide Formation : Maleic anhydride is converted to N-p-tolylmaleimide via maleanilic acid dehydration using acetic anhydride and sodium acetate.

-

Methylmaleimide Synthesis : N-p-tolylmaleimide undergoes Wittig reaction with methyltriphenylphosphonium bromide, yielding methylmaleimide.

-

Hydrolysis and Cyclization : Alkaline hydrolysis of methylmaleimide produces dimethylmaleic acid, which is dehydrated to form the anhydride .

Advantages :

-

High regioselectivity due to Wittig reagent specificity.

-

Scalable for industrial applications.

Catalytic Amidine-Mediated Process

US Patent 4,639,531 describes a single-step method using catalytic heterocyclic amidines or amidine salts :

-

Reactants : Maleic acid, fumaric acid, or maleic anhydride (2 equivalents).

-

Conditions : Heated to ≥90°C with 0.1–10 mol% amidine catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene).

-

Mechanism : The amidine base abstracts protons, enabling dimerization and anhydride formation without acid hydrolysis.

Benefits :

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Temperature | Yield | Complexity |

|---|---|---|---|---|

| Maleic Anhydride/Acetic Acid | 2-Aminopyridine, H₂SO₄ | 100°C | Moderate | Moderate |

| Wittig Reaction | Methyltriphenylphosphonium | 80–120°C | 74% | High |

| Amidine Catalysis | Heterocyclic amidine | ≥90°C | >85% | Low |

Purification Techniques

Post-synthesis purification ensures high purity (>98%):

-

Distillation : The anhydride is distilled from benzene/ligroin mixtures .

-

Vacuum Sublimation : Effective for removing non-volatile impurities .

-

Recrystallization : Ethanol or ethyl acetate recrystallization yields white crystals .

Challenges and Optimization

-

Moisture Sensitivity : The anhydride hydrolyzes in aqueous environments, necessitating anhydrous conditions .

-

Byproduct Formation : Overheating during Wittig reactions may generate maleic acid derivatives; temperature control is critical .

-

Catalyst Recovery : Amidines are costly, but patent US4639531A notes recyclability via distillation .

Emerging Methodologies

Recent advances focus on green chemistry:

科学研究应用

Drug Delivery Systems

Overview:

DMMA has gained significant attention in the development of advanced drug delivery systems due to its pH-sensitive properties. It can be utilized to create nanocarriers that respond to the acidic environment typical of tumor tissues.

Case Study: pH-Responsive Nanocarriers

A study demonstrated that DMMA-modified nanocarriers can effectively deliver drugs in a targeted manner by exploiting the acidic microenvironment of tumors. The amide bond formed between DMMA and amines can be cleaved under acidic conditions, facilitating drug release specifically at tumor sites. This mechanism enhances the therapeutic efficacy while minimizing systemic side effects .

Table 1: Properties of DMMA-Modified Nanocarriers

| Property | Description |

|---|---|

| Charge Behavior | Negatively charged in circulation; positively charged upon drug release |

| Drug Release Mechanism | pH-sensitive cleavage of amide bonds |

| Targeted Delivery | Enhanced uptake by tumor cells |

Organic Synthesis

Overview:

In organic chemistry, DMMA serves as a reagent for the synthesis of maleimides and other derivatives. Its utility as a protecting agent for amino groups further expands its application in synthetic routes.

Applications in Synthesis:

- Preparation of Maleimides: DMMA is used as a key reagent in the synthesis of maleimides, which are important intermediates in organic synthesis and medicinal chemistry.

- Amino Group Protection: It acts as a protecting group for amino acids and proteins, particularly in the synthesis of superoxide dismutase .

Pest Control

Overview:

DMMA has demonstrated significant insecticidal properties, making it an effective biofumigant against various stored-product pests.

Case Study: Insecticidal Activity

Research has shown that DMMA exhibits potent fumigant toxicity against several insect species, including houseflies and rice weevils. Its effectiveness is comparable to traditional chemical fumigants such as methyl bromide .

Table 2: Insecticidal Efficacy of DMMA

| Insect Species | Concentration (μL/L) | Mortality Rate (%) |

|---|---|---|

| Houseflies | < 6.3 | High |

| Rice Weevil | < 6.3 | Comparable to methyl bromide |

| Cockroaches | Not specified | Significant activity |

Biological Applications

Overview:

DMMA's role extends into biological research where it is utilized in modifying biomolecules for enhanced stability and activity.

Application in Superoxide Dismutase Research:

DMMA is employed as an amino group protecting agent in studies involving superoxide dismutase, an important enzyme in oxidative stress management . This application highlights its significance in biochemical research.

作用机制

三棱草皂苷通过各种分子靶点和途径发挥作用:

抑制 NF-κB/COX-2 途径: 三棱草皂苷下调 NF-κB/COX-2 途径中涉及的关键蛋白,抑制 NF-κB 亚基的核转运并降低 COX-2 启动子活性.

上调 miR-145-5p: 三棱草皂苷上调 miR-145-5p,靶向 MAP3K11,后者与癌症进展有关.

抑制 STAT3 核转运: 三棱草皂苷抑制磷酸化 STAT3 转运到细胞核,导致抗凋亡蛋白表达降低和凋亡增加.

类似化合物:

薯蓣皂苷元: 从三棱草皂苷中衍生的一种甾体皂苷元,广泛用于合成甾体药物.

松树皂苷: 另一种在三棱草属植物中发现的皂苷,具有类似的抗癌特性.

薯蓣皂苷: 一种具有类似抗炎和抗癌作用的皂苷.

三棱草皂苷的独特性: 三棱草皂苷的独特之处在于其特定的分子靶点和途径,例如 NF-κB/COX-2 途径和 miR-145-5p 上调。 它抑制 STAT3 核转运的能力也使其区别于其他类似化合物 .

相似化合物的比较

Table 1: Comparative Insecticidal Efficacy

Antifungal Activity: Maleic Anhydride Derivatives

This compound inhibits sclerotia formation in S. sclerotiorum at 23.7 × 10⁻² mM, outperforming dimethyl maleate (9.6 mM) but less effective than diphenylmaleic anhydride (48 × 10⁻² mM) or tautomycin (3.9 × 10⁻⁴ mM) . Its dialkyl structure on the maleic ring enhances antifungal activity compared to monosubstituted analogs .

Table 2: Antifungal Activity Against S. sclerotiorum

| Compound | EC₅₀ (mM) | MIC (mM) | Sclerotia Inhibition Threshold |

|---|---|---|---|

| This compound | 0.31 | 1.11 | 23.7 × 10⁻² mM |

| Diphenylmaleic anhydride | 0.15 | 0.56 | 48 × 10⁻² mM |

| Dimethyl maleate | 3.99 | 9.58 | 9.6 mM |

| Tautomycin | 0.0039 | 0.0065 | 3.9 × 10⁻⁴ mM |

Table 3: Reactivity Comparison with Maleic Anhydride

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | 3,4-Dimethyl-1H-pyrrole-2,5-dione | 75–95 | Toluene/chloroform, reflux |

| Maleic anhydride | Triazolyl acrylic acids | 50–70 | Diethyl ether, RT |

pH-Responsive Drug Delivery

This compound enables pH-sensitive nanoparticle design by reacting with lysine amines, unlike succinic anhydride, which lacks pH-dependent cleavage . This property facilitates tumor-targeted drug release in acidic microenvironments .

生物活性

2,3-Dimethylmaleic anhydride (DMMA) is recognized for its diverse biological activities, particularly its insecticidal properties and potential applications in drug delivery systems. This article provides a comprehensive overview of the biological activity of DMMA, supported by data tables, case studies, and research findings.

Insecticidal Activity

DMMA exhibits potent insecticidal effects against various insect species. Studies have demonstrated its efficacy in fumigation bioassays, showing comparable toxicity to established chemical fumigants.

Efficacy Against Insects

- Test Organisms : The efficacy of DMMA was evaluated against Sitophilus oryzae (rice weevil) and Periplaneta americana (American cockroach).

- Results : At a concentration of less than 6.3 µL/L, DMMA caused significant mortality in adult rice weevils within 24 hours. The compound's fumigant toxicity was found to be on par with that of methyl bromide and coumaran, highlighting its potential as a natural insecticide.

| Insect Species | Concentration (µL/L) | Mortality Rate (%) | Time (hours) |

|---|---|---|---|

| Sitophilus oryzae | <6.3 | >90 | 24 |

| Periplaneta americana | 15 | >90 | 24 |

The primary mechanism through which DMMA exerts its insecticidal effects is via the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which disrupts normal neural function. Research indicates that DMMA's AChE inhibition is both dose-dependent and time-dependent, with significant impairments observed at higher concentrations.

Antioxidant Activity and Oxidative Stress

In addition to its insecticidal properties, DMMA has been shown to influence antioxidant enzyme systems in treated insects.

- Superoxide Dismutase (SOD) : DMMA treatment resulted in a significant increase in SOD activity, with a reported increase of up to 290% compared to controls.

- Catalase (CAT) : Similar increases were noted for CAT activity, indicating a response to oxidative stress induced by the compound.

- Glutathione (GSH) : GSH levels also increased significantly, suggesting that DMMA may provoke oxidative stress responses that enhance antioxidant defenses.

Case Studies and Research Findings

- Toxicity Assessment : A study conducted on the effects of DMMA on S. oryzae and P. americana revealed that at a dosage of 99 KD, AChE activity was inhibited by over 90%, leading to significant mortality rates in both species .

- Oxidative Stress Response : The same study reported alterations in antioxidant enzyme activities following exposure to DMMA. For instance:

Applications in Drug Delivery Systems

Beyond its insecticidal properties, DMMA is being explored for its potential in drug delivery applications:

- Nanocarrier Modification : Research indicates that DMMA can be utilized to modify nanocarriers for targeted drug delivery systems responsive to pH changes typical of tumor environments. This modification enhances drug release at tumor sites while minimizing systemic toxicity .

- Mechanism : The pH-responsive nature of DMMA allows it to switch from a negatively charged state in circulation to a positively charged state in acidic environments like tumors, facilitating enhanced endocytosis by cancer cells .

常见问题

Basic Questions

Q. What are the recommended methods for physicochemical characterization of 2,3-dimethylmaleic anhydride (DMMA) in synthetic chemistry?

To confirm the purity and structural integrity of DMMA, researchers should employ a combination of analytical techniques:

- Melting Point Analysis : The compound typically melts at 91–96°C; deviations may indicate impurities .

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy can confirm the anhydride carbonyl peaks (~1850 cm⁻¹ and ~1770 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves methyl group signals (e.g., ¹H NMR: δ 2.1–2.3 ppm for methyl protons) .

- Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) for catalytic or biochemical applications .

Q. How should this compound be safely handled in laboratory settings?

DMMA is corrosive (Risk Phrase R34) and toxic upon ingestion (R24). Key safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in airtight containers at room temperature, away from moisture and bases to prevent hydrolysis .

- Waste Disposal : Neutralize with cold sodium bicarbonate solution before disposal in designated corrosive waste containers .

Advanced Research Questions

Q. How does this compound act as a catalyst in the N-oxidation of pyridines using hydrogen peroxide?

DMMA facilitates pyridine N-oxidation via a peracid intermediate formed through its diacid–anhydride equilibrium. The electron-rich anhydride stabilizes the transition state for substrates with electron-donating groups. Experimental design should include:

- Reaction Conditions : Use 5–10 mol% DMMA in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C with H₂O₂ as the oxidant .

- Electronic Effects : Pyridines with electron-donating substituents (e.g., –OCH₃) show higher yields due to enhanced nucleophilic attack on the peracid intermediate .

Q. What is the mechanism of DMMA-induced dissociation and reassembly of apoferritin subunits?

DMMA modifies lysine residues on apoferritin subunits via acylation, disrupting intersubunit interactions and yielding stable dimers, trimers, and tetramers at pH 8.5 and 0°C. Reassembly is initiated by deacylation at neutral pH and 25°C. Key steps include:

- Partial Dissociation : Incubate apoferritin with 10 mM DMMA for 2 hours at 0°C .

- Reassembly Monitoring : Use analytical ultracentrifugation or size-exclusion chromatography to track oligomerization kinetics .

Q. What molecular mechanisms underlie the insecticidal activity of this compound?

DMMA exhibits dual toxicity in insects through:

- Acetylcholinesterase (AChE) Inhibition : Molecular docking studies show DMMA binds near the catalytic triad of AChE (Periplaneta americana), disrupting cholinergic signaling. Dose-dependent suppression occurs at 50–100 µg/L .

- Oxidative Stress Induction : DMMA depletes superoxide dismutase (SOD) and catalase (CAT) activity in insect homogenates, leading to ROS accumulation. Measure enzyme activity via spectrophotometric assays (e.g., nitroblue tetrazolium for SOD) .

Q. How can DMMA-functionalized polymers enhance CRISPR/Cas9 delivery in cancer therapy?

DMMA’s pH-sensitive anhydride groups enable nanoparticle (NP) surface charge reversal in acidic tumor microenvironments. For example:

属性

IUPAC Name |

3,4-dimethylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGALGYVFGDXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061103 | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white plates; [MSDSonline] | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

223 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.107 AT 100 °C/4 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

766-39-2 | |

| Record name | Dimethylmaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PP3N541QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。